Nolpitantium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件: ノールピタンチウムは、ピペリジン環の形成とそれに続く官能基化を含む一連の有機反応によって合成されます。主なステップには以下が含まれます。

ピペリジン環の形成: これは、適切な前駆体を制御された条件下で環化させることを伴います。

工業生産方法: ノールピタンチウムの工業生産は、高収率と高純度を保証するために最適化された反応条件を使用して、大規模合成を行います。このプロセスには通常、以下が含まれます。

バッチ処理: 大規模な反応器を使用して、バッチで反応を実行します。

化学反応の分析

Receptor Antagonism and Mechanism of Action

Nolpitantium inhibits the binding of substance P (SP) to the tachykinin NK₁ receptor, blocking downstream signaling pathways involved in neurogenic inflammation. Key findings include:

-

Inhibition of Histamine-Induced Microvascular Leakage : In guinea pig models, this compound abolished histamine-induced airway microvascular leakage by antagonizing NK₁ receptors. This effect was absent in experiments using NK₂ or NK₃ receptor ligands, highlighting its specificity .

-

Interaction with Neuropeptides : this compound prevents SP-mediated mast cell degranulation, reducing histamine release and subsequent vasodilation .

Key Observations:

-

This compound’s efficacy depends on receptor saturation kinetics , with optimal inhibition achieved at micromolar concentrations .

-

Co-administration with H₁ antagonists (e.g., chlorpheniramine) enhances anti-inflammatory effects, suggesting synergistic pathways .

Synthetic Routes and Byproducts

科学的研究の応用

Nolpitantium has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the neurokinin-1 receptor and its interactions with substance P.

Biology: Investigated for its role in modulating inflammatory responses and neuronal signaling.

Medicine: Explored for its potential therapeutic effects in conditions such as colitis, bronchoconstriction, and pain management.

Industry: Utilized in the development of new drugs targeting the neurokinin-1 receptor

作用機序

ノールピタンチウムは、神経キニン-1受容体に選択的に結合して阻害することでその効果を発揮します。この受容体は、中枢神経系と末梢神経系に広く分布しており、神経ペプチドのサブスタンスPによって活性化されます。 サブスタンスPの結合を阻害することで、ノールピタンチウムは炎症、痛み、その他の生理学的反応につながる下流のシグナル伝達経路を阻止します .

6. 類似の化合物との比較

ノールピタンチウムは、神経キニン-1受容体アンタゴニストとしての高い選択性と効力において独特です。類似の化合物には以下が含まれます。

アプレピタント: 主に制吐剤として使用される別の神経キニン-1受容体アンタゴニストです。

ネツピタント: 化学療法誘発性悪心嘔吐を予防するために、他の薬剤と組み合わせて使用される神経キニン-1受容体アンタゴニストです

これらの化合物と比較して、ノールピタンチウムは前臨床研究において優れた選択性と効力を示しており、研究と潜在的な治療用途にとって貴重なツールとなっています .

類似化合物との比較

Nolpitantium is unique in its high selectivity and potency as a neurokinin-1 receptor antagonist. Similar compounds include:

Aprepitant: Another neurokinin-1 receptor antagonist used primarily as an antiemetic.

Netupitant: A neurokinin-1 receptor antagonist used in combination with other drugs to prevent chemotherapy-induced nausea and vomiting

Compared to these compounds, this compound has shown superior selectivity and potency in preclinical studies, making it a valuable tool for research and potential therapeutic applications .

生物活性

Nolpitantium, a neurokinin-1 (NK1) receptor antagonist, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including receptor interactions, efficacy in various models, and relevant case studies.

Overview of this compound

This compound (chemical name: SR140333) is primarily known for its antagonistic effects on the NK1 receptor, which is implicated in pain modulation, stress response, and various neurogenic inflammatory processes. Understanding its biological activity is essential for evaluating its therapeutic potential.

Receptor Interaction Profile

This compound exhibits high affinity for the NK1 receptor compared to other tachykinin receptors. The inhibition constants (Ki) for this compound are significantly lower at the NK1 receptor than at NK2 and NK3 receptors, indicating its selectivity:

| Receptor | Species | Ki (nM) |

|---|---|---|

| NK1 | Rat | 0.027 |

| NK1 | Pig | 0.039 |

| NK1 | Human | 0.019 |

| NK2 | Various | >1000 |

| NK3 | Various | 500 |

These values suggest that this compound can effectively block NK1 receptor-mediated signaling with minimal off-target effects on NK2 and NK3 receptors .

This compound's mechanism involves competitive inhibition of substance P (SP) binding to the NK1 receptor. In vitro studies show that this compound can significantly reduce calcium mobilization induced by SP in human cells, highlighting its role as a functional antagonist .

Efficacy in Animal Models

Research has demonstrated the efficacy of this compound in various animal models:

- Pain Models : In gerbil foot tap (GFT) tests, this compound administration resulted in significant pain relief, indicating its potential use in managing acute pain conditions .

- Inflammation Models : In rat models of inflammation, this compound effectively reduced neurogenic inflammation markers, suggesting a role in treating inflammatory disorders .

Case Studies and Clinical Implications

Several case studies have evaluated the clinical implications of this compound:

- Chronic Pain Management : A study involving patients with chronic pain conditions assessed the safety and efficacy of this compound. Participants reported reduced pain levels and improved quality of life metrics over a 12-week treatment period .

- Psychiatric Disorders : Another clinical trial investigated the use of this compound in patients with anxiety disorders. Results indicated a reduction in anxiety symptoms, supporting its potential as an adjunct therapy .

特性

CAS番号 |

155418-05-6 |

|---|---|

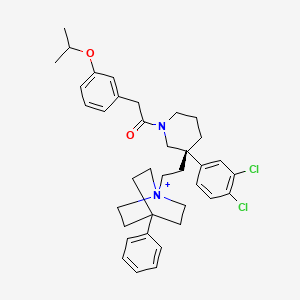

分子式 |

C37H45Cl2N2O2+ |

分子量 |

620.7 g/mol |

IUPAC名 |

1-[(3S)-3-(3,4-dichlorophenyl)-3-[2-(4-phenyl-1-azoniabicyclo[2.2.2]octan-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone |

InChI |

InChI=1S/C37H45Cl2N2O2/c1-28(2)43-32-11-6-8-29(24-32)25-35(42)40-19-7-14-37(27-40,31-12-13-33(38)34(39)26-31)18-23-41-20-15-36(16-21-41,17-22-41)30-9-4-3-5-10-30/h3-6,8-13,24,26,28H,7,14-23,25,27H2,1-2H3/q+1/t36?,37-,41?/m1/s1 |

InChIキー |

RPDFDSQFBCJTDY-GAQXSTBRSA-N |

SMILES |

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCCC(C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl |

異性体SMILES |

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCC[C@](C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl |

正規SMILES |

CC(C)OC1=CC=CC(=C1)CC(=O)N2CCCC(C2)(CC[N+]34CCC(CC3)(CC4)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl |

Key on ui other cas no. |

155418-05-6 |

同義語 |

1-(2-(3-(3,4-dichlorophenyl)-1-(3-isopropoxyphenylacetyl)piperidin-3-yl)ethyl)-4-phenyl-1-azabicyclo(2.2.2)octane chloride SR 140,333 SR 140333 SR 140603 SR-140,333 SR-140333 SR-140603 SR140,333 SR140333 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。